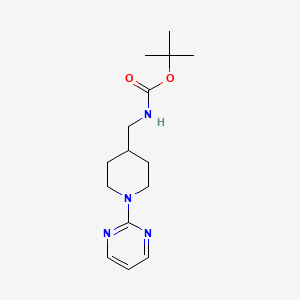

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate” is a chemical compound with the CAS Number: 1420827-78-6 . It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 1-(2-pyrimidinyl)-3-piperidinylcarbamate .

Synthesis Analysis

The synthesis pathway for a similar compound, 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine, involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base. This might give some insight into the possible synthesis of “tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate”.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.35 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Recent studies have highlighted the versatility of tert-butyl compounds in the synthesis of N-heterocycles, which are crucial for developing pharmaceuticals and natural product synthesis. For instance, chiral sulfinamides, closely related to the tert-butyl family, have been extensively used for asymmetric N-heterocycle synthesis, providing access to structurally diverse piperidines, pyrrolidines, and azetidines, which are pivotal in medicinal chemistry and drug development (Philip et al., 2020).

Environmental Impact and Degradation

The environmental fate of tert-butyl compounds, including methyl tert-butyl ether (MTBE), a related compound, has been studied extensively due to their widespread use as fuel additives and the subsequent environmental contamination. These studies focus on the adsorption properties, biodegradation pathways, and the impact on soil and groundwater contamination. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the aerobic and anaerobic pathways and the role of microbial communities in the degradation process (Thornton et al., 2020).

Interaction with Biological Systems

On the molecular level, the interaction of tert-butyl compounds with biological systems has been the subject of pharmacological and biochemical studies. The binding affinity and inhibitory potential of these compounds on specific enzymes and receptors highlight their importance in drug discovery and development. For instance, inhibitors targeting the DPP IV enzyme, which plays a crucial role in metabolic diseases like diabetes, have been designed using tert-butyl and related compounds as scaffolds, underscoring their significance in medicinal chemistry (Mendieta et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-12-5-9-19(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRISJQLMOJXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579880.png)

![[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2579882.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)

![5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2579886.png)

![Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2579888.png)

![2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2579895.png)